3-bromo-1-methyl-2-phenyl-1H-indole
Overview
Description
3-bromo-1-methyl-2-phenyl-1H-indole is a chemical compound that belongs to the class of indoles. Indoles are aromatic heterocyclic compounds that contain a five-membered pyrrole ring fused to a six-membered benzene ring . The phenyl ring in the title compound makes a dihedral angle with the mean plane of the indole system .
Synthesis Analysis
The synthesis of 3-bromo-1-methyl-2-phenyl-1H-indole and its analogs often involves the Fisher indole synthesis reaction of propiophenone with appropriately substituted phenylhydrazine hydrochloride . This is followed by the insertion of the appropriate benzyl or benzoyl fragment .Molecular Structure Analysis
The molecular structure of 3-bromo-1-methyl-2-phenyl-1H-indole is characterized by a dihedral angle between the phenyl ring and the mean plane of the indole ring system . The molecular structure is stabilized by C—H⋯O hydrogen bonds .Chemical Reactions Analysis
3-bromo-1-methyl-2-phenyl-1H-indole has been reported to react with nitrogen dioxide or with nitrous acid (NaNO2 -CH3COOH) in benzene . It is also reported to react with malondialdehyde (MDA) and 4-hydroxyalkenals to afford a stable chromophore with intense maximal absorbance at 586nm .Scientific Research Applications
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Cancer Research
- Indole derivatives have been found to have potential applications in the treatment of cancer . They have been used as biologically active compounds for the treatment of cancer cells .
- The specific methods of application or experimental procedures vary widely depending on the type of cancer and the specific derivative being used. In general, these compounds are often tested in vitro using cancer cell lines and in vivo using animal models .
- The results or outcomes obtained also vary. Some indole derivatives have been found to inhibit the growth of certain types of cancer cells .
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Antimicrobial Research
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Treatment of Various Disorders
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Anti-inflammatory Research
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Antiviral Research
- Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- The methods of application typically involve in vitro testing against various types of viruses .
- The results have shown that some indole derivatives have significant antiviral activity .
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Antidiabetic Research
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Anti-HIV Research
- Indole derivatives have shown potential as anti-HIV agents . For example, certain indole derivatives have been prepared and reported as anti-HIV agents .
- The methods of application typically involve in vitro testing against the HIV virus .
- The results have shown that some indole derivatives have significant anti-HIV activity .
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Antioxidant Research
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Antitubercular Research
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Antimalarial Research
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Anticholinesterase Research
Future Directions
properties
IUPAC Name |
3-bromo-1-methyl-2-phenylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN/c1-17-13-10-6-5-9-12(13)14(16)15(17)11-7-3-2-4-8-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYJVFMQOKCVQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-methyl-2-phenyl-1H-indole | |
CAS RN |
609844-40-8 | |
Record name | 3-bromo-1-methyl-2-phenyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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